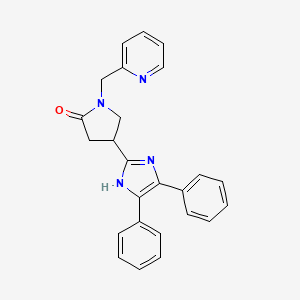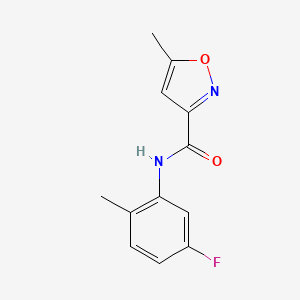![molecular formula C14H13ClN2O3S B6011863 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide, also known as Sulfasalazine, is a sulfonamide derivative drug used as an anti-inflammatory and immunosuppressant medication. It is primarily prescribed for the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The compound is synthesized through a multi-step process and has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes and other pro-inflammatory molecules. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in patients with inflammatory bowel disease and rheumatoid arthritis. The compound has also been shown to have immunosuppressive effects, reducing the activity of immune cells such as T-cells and macrophages. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Advantages and Limitations for Lab Experiments
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee is a widely used compound in laboratory experiments due to its anti-inflammatory and immunosuppressive properties. It is relatively easy to synthesize and has a low toxicity profile, making it a safe choice for in vitro and in vivo studies. However, the compound has a number of limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee's anti-inflammatory and immunosuppressive effects, as well as its potential role in the treatment of other autoimmune disorders.
Synthesis Methods
The synthesis of 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine and requires careful control of reaction conditions to achieve a high yield.
Scientific Research Applications
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as modulate the activity of immune cells such as T-cells and macrophages. The compound has also been investigated for its potential use in the treatment of cancer, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
4-chloro-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(11-2-6-13(18)7-3-11)16-17-21(19,20)14-8-4-12(15)5-9-14/h2-9,17-18H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYRVUKXIYNEL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6011817.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)

![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea](/img/structure/B6011834.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)

![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)